2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-methylpyrazine
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Overview
Description
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-methylpyrazine is a complex organic compound that features a combination of several heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-methylpyrazine involves multiple steps, each requiring specific reagents and conditions. The key steps include:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under conditions that favor the formation of the imidazo[1,2-b]pyridazine ring system.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via a substitution reaction, often using cyclopropyl halides in the presence of a base.
Formation of the Piperidine Moiety: The piperidine ring is typically formed through a cyclization reaction involving appropriate amine precursors.
Linking the Piperidine and Imidazo[1,2-b]pyridazine Units: This step involves the formation of an ether linkage, often achieved through nucleophilic substitution reactions.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced through a condensation reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-methylpyrazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, bases, acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-methylpyrazine has several scientific research applications:
Medicinal Chemistry: This compound is being investigated as a potential kinase inhibitor, which could be used in the treatment of various cancers and inflammatory diseases.
Biological Research: It is used in studies to understand the role of specific kinases in cellular processes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-methylpyrazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core and have similar biological activities.
Pyridazine Derivatives: Compounds with the pyridazine ring system, which also exhibit a range of pharmacological activities.
Pyrazine Derivatives: These compounds contain the pyrazine ring and are used in various medicinal and industrial applications.
Uniqueness
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-methylpyrazine is unique due to its combination of multiple heterocyclic structures, which confer specific biological activities and make it a versatile compound for research and development .
Properties
Molecular Formula |
C21H24N6O2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
InChI |
InChI=1S/C21H24N6O2/c1-14-10-23-17(11-22-14)21(28)26-8-6-15(7-9-26)13-29-20-5-4-19-24-18(16-2-3-16)12-27(19)25-20/h4-5,10-12,15-16H,2-3,6-9,13H2,1H3 |
InChI Key |
KHXYNLWMUOECSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5 |
Origin of Product |
United States |
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